molecular formula C8H7FO4S B2897213 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride CAS No. 1368844-00-1

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride

Cat. No. B2897213
CAS RN: 1368844-00-1
M. Wt: 218.2
InChI Key: CZDKQRQGVWYYKX-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride is a chemical compound with the empirical formula C8H7FO4S . It is a solid substance . The sulfonyl fluoride motif in this compound can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .


Molecular Structure Analysis

The molecular weight of this compound is 218.20 . The InChI key for this compound is CZDKQRQGVWYYKX-UHFFFAOYSA-N . The SMILES string representation of this compound is O=S(C1=CC=C(OCCO2)C2=C1)(F)=O .


Physical And Chemical Properties Analysis

This compound is a solid substance . The melting point of this compound is between 66-71 °C . The molecular weight of this compound is 218.20 .

Scientific Research Applications

Synthesis Techniques

  • Electrochemical Oxidative Coupling: Sulfonyl fluorides, including compounds like 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride, can be synthesized through electrochemical oxidative coupling of thiols and potassium fluoride. This method is environmentally benign and displays a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019).

Fluoride Detection

  • Fluoride Ion Sensors: Certain benzodioxine derivatives have been designed as colorimetric and fluorescent sensors for fluoride ions. They show a high sensitivity and selectivity for fluoride ion by inhibiting excited state intramolecular proton transfer processes, making them useful in environmental and chemical applications (Wu et al., 2016).

Environmental Remediation

  • Groundwater Remediation: Studies on the oxidation of perfluorinated compounds by heat-activated persulfate have been conducted. This research is relevant to the environmental applications of sulfonyl fluorides like this compound, particularly in the remediation of groundwater (Park et al., 2016).

Molecular Pharmacology

  • Sulfonamide Fluoride-based Probes: Sulfonamide-conjugated benzo derivatives, closely related to this compound, have been used to develop probes for the specific detection of anions. These compounds show high specificity and reversible detection abilities, making them significant in molecular pharmacology (Aboubakr et al., 2013).

Biomedical Imaging

  • Radiolabeling Agents: Sulfonyl fluoride-based compounds have been explored as potential labeling agents in positron emission tomography (PET) imaging. These studies highlight the importance of this compound derivatives in the development of novel radiotracers (Inkster et al., 2012).

Chemical Biology

  • Aliphatic Sulfonyl Fluorides Synthesis: Research has focused on the development of effective methods for the synthesis of aliphatic sulfonyl fluorides. These compounds have growing research interest in chemical biology, emphasizing their role in the study of reactive probes (Xu et al., 2019).

Future Directions

The sulfonyl fluoride motif in 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers . This suggests potential future directions in the development of new chemical synthesis methods and the design of new chemical compounds.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDKQRQGVWYYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368844-00-1
Record name 1368844-00-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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